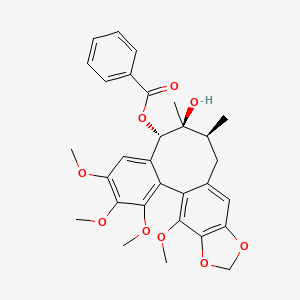

Schisantherin A

Description

This compound has been reported in Schisandra bicolor, Kadsura interior, and other organisms with data available.

Properties

IUPAC Name |

[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O9/c1-16-12-18-13-21-25(38-15-37-21)26(35-5)22(18)23-19(14-20(33-3)24(34-4)27(23)36-6)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCGDBKFOKKVAC-DSASHONVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207261 | |

| Record name | Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole-5,6-diol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 5-benzoate, (5S-(5alpha,6beta,7beta))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58546-56-8 | |

| Record name | Schisantherin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole-5,6-diol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, 5-benzoate, (5S-(5alpha,6beta,7beta))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANTHERIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/873480KS4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isolating Schisantherin A from Schisandra chinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating Schisantherin A, a bioactive dibenzocyclooctadiene lignan, from the fruit of Schisandra chinensis. This document details various extraction and purification protocols, presents comparative quantitative data, and illustrates key experimental workflows and the compound's relevant signaling pathways.

Introduction to this compound

This compound is a prominent lignan found in Schisandra chinensis, a plant with a long history of use in traditional medicine.[1] Modern pharmacological studies have revealed its potential in various therapeutic areas, including anti-inflammatory, neuroprotective, and hepatoprotective applications.[1] Its mechanism of action is often linked to the modulation of signaling pathways such as NF-κB and MAPK.[1] The effective isolation and purification of this compound are crucial for further research and potential drug development.

Extraction of this compound from Schisandra chinensis

The initial step in isolating this compound involves its extraction from the dried fruits of Schisandra chinensis. Various techniques have been developed, each with its own advantages in terms of efficiency, solvent consumption, and time.

Comparative Analysis of Extraction Methods

The choice of extraction method significantly impacts the yield of this compound. Below is a summary of different techniques and their reported efficiencies.

| Extraction Method | Solvent | Key Parameters | This compound Yield (mg/g of raw material) | Reference |

| Ultrasonic-Assisted Extraction (UAE) | 75% Ethanol | Solid-to-liquid ratio: 1:19 (g/mL), Extraction time: 1 min, Extraction voltage: 180 V | Total lignans (including this compound): 13.89 ± 0.014 | [2] |

| Aqueous Two-Phase System with Ultrasound | Not specified | Solid-to-solvent ratio: 1:20, Ultrasonic power: 800 W, Extraction time: 61.1 min | 1.87 | [1] |

| Heat Reflux Extraction | Methanol | Not specified | Lower than modern methods | [2] |

| Soxhlet Extraction | Methanol | Extraction time: 4 h | Lower than modern methods | [2] |

| Smashing Tissue Extraction (STE) | 75% Ethanol | Solid-to-liquid ratio: 1:19 (g/mL), Extraction time: 1 min, Extraction voltage: 180 V | Highest efficiency among compared methods | [2] |

Detailed Experimental Protocols for Extraction

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

-

Sample Preparation: Grind the dried fruits of Schisandra chinensis to a fine powder (approximately 120 mesh).

-

Extraction:

-

Accurately weigh a specific amount of the powdered plant material.

-

Add 75% aqueous ethanol at a solid-to-liquid ratio of 1:19 (g/mL).

-

Place the mixture in an ultrasonic bath.

-

Apply ultrasonic power at 800 W for approximately 60 minutes.

-

-

Filtration and Concentration:

-

Filter the resulting mixture to separate the extract from the solid residue.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

Protocol 2: Smashing Tissue Extraction (STE)

-

Sample Preparation: As with UAE, grind the dried fruits into a fine powder (120 mesh).

-

Extraction:

-

Place the weighed powder into the STE apparatus.

-

Add 75% aqueous ethanol at a solid-to-liquid ratio of 1:19 (g/mL).

-

Apply an extraction voltage of 180 V for 1 minute.

-

-

Post-Extraction Processing:

-

Collect the extract and filter.

-

Concentrate the filtrate under vacuum to yield the crude extract.

-

Purification of this compound

Following extraction, the crude extract, which contains a mixture of lignans and other phytochemicals, requires further purification to isolate this compound. High-Speed Counter-Current Chromatography (HSCCC) and traditional column chromatography are effective methods for this purpose.

Comparative Analysis of Purification Methods

The purity of the final product is a critical factor in research and drug development. The following table compares the outcomes of different purification techniques.

| Purification Method | Stationary Phase/Solvent System | Purity of this compound | Reference |

| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase solvent system: n-hexane-ethyl acetate-methanol-water (22:8:20:20, v/v) | >96% | |

| Column Chromatography | Silica gel (60-120 mesh) with a gradient of mobile phases | Dependent on the specific protocol | [3] |

Detailed Experimental Protocols for Purification

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)

-

Sample Preparation: Dissolve the crude extract in a suitable solvent.

-

HSCCC System Preparation:

-

Prepare the two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (22:8:20:20, v/v).

-

Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate.

-

Fill the HSCCC column with the stationary phase (the upper phase).

-

-

Separation:

-

Inject the sample solution into the column.

-

Pump the mobile phase (the lower phase) through the column at a specific flow rate.

-

Rotate the column at a set speed (e.g., 800 rpm).

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluent.

-

Analyze the fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

Protocol 4: Column Chromatography

-

Column Packing:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Pour the slurry into a glass column and allow it to settle, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a gradient of hexane and ethyl acetate).

-

Collect fractions of the eluting solvent.

-

-

Analysis and Isolation:

-

Monitor the fractions using Thin-Layer Chromatography (TLC) or HPLC.

-

Combine the fractions containing pure this compound.

-

Evaporate the solvent to yield the purified compound.

-

Quantification of this compound

Accurate quantification of this compound is essential for quality control and dosage determination. HPLC is the most common method for this purpose.

Protocol 5: High-Performance Liquid Chromatography (HPLC) Analysis

-

Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a gradient starting from 10-50% acetonitrile over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at 250 nm.

-

Quantification: A standard curve is generated using a pure this compound standard of known concentrations. The concentration in the samples is then determined by comparing their peak areas to the standard curve.

Visualizing the Process and Mechanism

Experimental Workflow

The overall process for isolating this compound can be visualized as a multi-step workflow.

Caption: Workflow for this compound Isolation.

Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

Caption: Inhibition of NF-κB and MAPK Pathways.

References

Schisantherin A: A Comprehensive Review of its Pharmacological Effects

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Schisantherin A, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] Traditionally used in Chinese medicine, modern scientific investigation has begun to unravel the molecular mechanisms underlying its therapeutic potential.[1] This technical guide provides an in-depth review of the pharmacological effects of this compound, with a focus on its anti-inflammatory, neuroprotective, hepatoprotective, cardioprotective, and anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of the core signaling pathways involved.

Anti-Inflammatory Effects

This compound has demonstrated potent anti-inflammatory properties across various in vitro and in vivo models. Its primary mechanism involves the suppression of pro-inflammatory mediators and the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[1][3]

Summary of Quantitative Data: Anti-Inflammatory Effects

| Experimental Model | Treatment | Key Findings | Reference |

| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | This compound (0.5, 2.5, 25 mg/L) | Dose-dependent reduction of TNF-α, IL-6, NO, and PGE2 levels. Inhibition of iNOS and COX-2 expression. | [3] |

| LPS-induced acute respiratory distress syndrome in mice | This compound | Significant reduction in lung wet/dry weight ratio, myeloperoxidase activity, and inflammatory cell infiltration. Decreased levels of TNF-α, IL-6, and IL-1β in bronchoalveolar lavage fluid. | [4] |

Key Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.5, 2.5, 25 mg/L) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 mg/L) for a specified duration (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measured in the culture supernatant using the Griess reagent.

-

Prostaglandin E2 (PGE2), TNF-α, and IL-6: Quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-p65, phospho-IκBα, phospho-ERK, phospho-p38, and phospho-JNK.

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

-

Signaling Pathway Visualization

Caption: this compound inhibits LPS-induced inflammation via NF-κB and MAPK pathways.

Neuroprotective Effects

This compound exhibits significant neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's disease. Its mechanisms include reducing oxidative stress, inhibiting apoptosis, and modulating signaling pathways like Nrf2/Keap1/ARE and PI3K/AKT.[5][6]

Summary of Quantitative Data: Neuroprotective Effects

| Experimental Model | Treatment | Key Findings | Reference |

| 6-hydroxydopamine (6-OHDA)-induced SH-SY5Y cells | This compound | Protection against cytotoxicity. Regulation of intracellular ROS and inhibition of NO overproduction. | [6] |

| Chronic fatigue mouse model | This compound | Improved learning and memory. Increased SOD and CAT activities, and GSH levels. Reduced MDA levels in the hippocampus. Upregulation of Nrf2, HO-1, and Bcl2. Downregulation of Keap1, Bax, and cleaved caspase-3. | [5] |

Key Experimental Protocols

In Vitro Neuroprotection Assay in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are pre-treated with this compound for a specific duration before being exposed to the neurotoxin 6-hydroxydopamine (6-OHDA) to induce neuronal damage.

-

Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

-

Western Blot Analysis: Protein expression of key signaling molecules such as phospho-Akt, phospho-GSK3β, Nrf2, Keap1, and HO-1 is determined as described previously.[6]

Chronic Fatigue Mouse Model

-

Animal Model: A chronic fatigue model is established in mice through forced swimming tests or a combination of chronic stress and immune challenge (e.g., LPS injection).

-

This compound Administration: this compound is administered orally or via intraperitoneal injection at specific doses for a defined period.

-

Behavioral Tests: Learning and memory are assessed using tests such as the Morris water maze and step-through passive avoidance test.

-

Biochemical Analysis: After sacrifice, hippocampal tissues are collected for the measurement of oxidative stress markers (SOD, CAT, GSH, MDA) and for Western blot analysis of proteins in the Nrf2/Keap1/ARE and apoptosis pathways.[5]

Signaling Pathway Visualization

Caption: this compound promotes neuronal survival via PI3K/AKT and Nrf2/Keap1 pathways.

Hepatoprotective Effects

This compound has shown considerable potential in protecting the liver from various insults, including drug-induced liver injury. Its hepatoprotective mechanisms are linked to the inhibition of cytochrome P450 enzymes involved in toxin bioactivation and the modulation of alcohol metabolism.[7][8]

Summary of Quantitative Data: Hepatoprotective Effects

| Experimental Model | Treatment | Key Findings | Reference |

| Acetaminophen (APAP)-induced liver injury in mice | This compound | Significant protection against APAP-induced liver injury. Inhibition of CYP2E1, CYP1A2, and CYP3A11 activities. | [7][8] |

| Alcohol-induced liver injury model | This compound | Decreased alcohol dehydrogenase (ADH) activity and increased acetaldehyde dehydrogenase (ALDH) activity. Suppression of the NF-κB pathway. | [1] |

Key Experimental Protocols

Acetaminophen (APAP)-Induced Liver Injury Mouse Model

-

Animal Model: Male C57BL/6 mice are typically used. Liver injury is induced by a single intraperitoneal injection of a high dose of acetaminophen (APAP).

-

This compound Administration: this compound is administered orally for several days prior to the APAP challenge.

-

Assessment of Liver Injury:

-

Serum Transaminases: Blood is collected to measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Histopathology: Liver tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate the extent of necrosis.

-

-

Mechanism of Action Studies:

-

CYP450 Activity: Liver microsomes are prepared to assess the activity of CYP enzymes (e.g., CYP2E1, CYP1A2) using specific substrates.

-

Glutathione (GSH) Levels: Liver tissue GSH levels are measured as an indicator of oxidative stress.[8]

-

Cardioprotective Effects

Recent studies have highlighted the cardioprotective effects of this compound in models of myocardial infarction. Its beneficial effects are attributed to the amelioration of oxidative stress and inflammation through the modulation of the PI3K/AKT/Nrf2/ARE and TLR4/MAPK/NF-κB pathways.[9][10]

Summary of Quantitative Data: Cardioprotective Effects

| Experimental Model | Treatment | Key Findings | Reference |

| Isoproterenol (ISO)-induced myocardial infarction in rats | This compound (5 or 10 mg/kg) | Attenuated the increase in heart/body weight ratio and myocardial infarct size. Reduced cardiac functional biomarkers (CK-MB, cTnI, BNP). Decreased oxidative stress and inflammation markers. | [9][10] |

Key Experimental Protocols

Isoproterenol (ISO)-Induced Myocardial Infarction Rat Model

-

Animal Model: Myocardial infarction is induced in rats by subcutaneous injection of isoproterenol (ISO) on two consecutive days.

-

This compound Administration: this compound is administered orally for a period (e.g., 20 days) before and during the ISO injections.

-

Assessment of Cardiac Injury:

-

Infarct Size Measurement: The heart is sectioned and stained with triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Cardiac Biomarkers: Serum levels of creatine kinase-MB (CK-MB), cardiac troponin I (cTnI), and brain natriuretic peptide (BNP) are measured.

-

-

Oxidative Stress and Inflammation Assessment:

-

Heart tissue homogenates are used to measure levels of malondialdehyde (MDA), nitric oxide (NO), and glutathione (GSH), as well as the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

-

Levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) in the heart tissue are quantified by ELISA.

-

-

Western Blot Analysis: Protein expression of components of the PI3K/AKT/Nrf2/ARE and TLR4/MAPK/NF-κB pathways is analyzed.[9][10]

Anti-Cancer Effects

This compound has demonstrated anti-proliferative and cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma. Its anti-cancer mechanisms involve the regulation of glucose metabolism and the induction of apoptosis.[11][12]

Summary of Quantitative Data: Anti-Cancer Effects

| Experimental Model | Treatment | Key Findings | Reference |

| Human hepatocellular carcinoma cells (HepG2, Hep3B, Huh7) | This compound | Notable cytotoxicity with IC50 values of 6.65 µM (HepG2), 10.50 µM (Hep3B), and 10.72 µM (Huh7). | |

| Human hepatocellular carcinoma cells (Hep3B, HCCLM3) | This compound | Significant inhibition of proliferation and migration in a concentration-dependent manner. Inhibition of the glucose metabolism pathway. | [11][12] |

Key Experimental Protocols

In Vitro Anti-Cancer Assay in Hepatocellular Carcinoma Cells

-

Cell Culture: Human hepatocellular carcinoma cell lines (e.g., HepG2, Hep3B, Huh7) are cultured in appropriate media.

-

Cytotoxicity Assay: The half-maximal inhibitory concentration (IC50) of this compound is determined using the MTT assay after treating the cells with various concentrations for a specific period (e.g., 48 hours).

-

Cell Proliferation Assay: The effect on cell proliferation is assessed using methods like the BrdU incorporation assay or colony formation assay.

-

Cell Migration and Invasion Assays: The anti-metastatic potential is evaluated using the wound healing assay and transwell invasion assay.

-

Metabolic Studies: The impact on glucose metabolism is investigated by measuring glucose uptake, lactate production, and the expression of key metabolic enzymes.[11][12]

Signaling Pathway Visualization

Caption: this compound inhibits tumor growth by suppressing glucose metabolism and inducing apoptosis.

Conclusion and Future Directions

This compound is a multifaceted natural compound with significant therapeutic potential across a range of diseases, underpinned by its ability to modulate multiple key signaling pathways. The evidence presented in this technical guide highlights its potent anti-inflammatory, neuroprotective, hepatoprotective, cardioprotective, and anti-cancer effects.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, conducting comprehensive preclinical toxicology studies, and ultimately, translating these promising preclinical findings into well-designed clinical trials. Further elucidation of its molecular targets and the interplay between its various pharmacological effects will be crucial for its successful development as a novel therapeutic agent.

References

- 1. This compound protects against 6-OHDA-induced dopaminergic neuron damage in zebrafish and cytotoxicity in SH-SY5Y cells through the ROS/NO and AKT/GSK3β pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardioprotective effects of this compound against isoproterenol-induced acute myocardial infarction through amelioration of oxidative stress and inflammation via modulation of PI3K-AKT/Nrf2/ARE and TLR4/MAPK/NF-κB pathways in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of natural and synthetic antioxidants in a mouse model of chronic fatigue syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardioprotective effects of this compound against isoproterenol-induced acute myocardial infarction through amelioration of oxidative stress and inflammation via modulation of PI3K-AKT/Nrf2/ARE and TLR4/MAPK/NF-κB pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Progress on the Pharmacological Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]

- 8. Schisandrin A protects against isoproterenol-induced chronic heart failure via miR-155 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. conservancy.umn.edu [conservancy.umn.edu]

- 10. [Schisandrin C improves acetaminophen-induced liver injury in mice by regulating Nrf2 signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Schisandrol B Protects Against Acetaminophen-Induced Hepatotoxicity by Inhibition of CYP-Mediated Bioactivation and Regulation of Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin A is a prominent dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera and other Schisandra species.[1] Traditionally used in Chinese medicine, this class of compounds has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, characterization, and mechanisms of action of this compound and related lignans, with a focus on their anti-inflammatory, neuroprotective, and cytotoxic properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development.

Discovery and Characterization

This compound and its related lignans are primarily extracted from the fruits and stems of plants belonging to the Schisandra genus.[1] The isolation process typically involves solvent extraction followed by various chromatographic techniques to yield the purified compound.

Structure

This compound possesses a characteristic dibenzocyclooctadiene skeleton. Its chemical structure has been elucidated using spectroscopic methods.

Quantitative Data

The biological activities of this compound have been quantified in various in vitro studies. The following tables summarize the key findings.

Table 1: Cytotoxic Activity of this compound against Liver Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| HepG2 | 6.65 | |

| Hep3B | 10.50 | |

| Huh7 | 10.72 |

Table 2: Anti-inflammatory Activity of this compound

| Parameter | Cell Line | Inhibition | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | Concentration-dependent reduction | [1] |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | Concentration-dependent reduction | [1] |

| TNF-α Production | RAW 264.7 | Reduced at 0.5, 2.5, and 25 mg/L | [1] |

| IL-6 Production | RAW 264.7 | Reduced at 0.5, 2.5, and 25 mg/L | [1] |

Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways. The diagrams below illustrate the known mechanisms of action.

Anti-inflammatory Signaling Pathways

This compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.

References

Solubility of Schisantherin A in various laboratory solvents

An In-depth Technical Guide on the Solubility of Schisantherin A

Introduction

This compound is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis.[1] It has garnered significant interest in the scientific community for its wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and hepatoprotective properties.[1] For researchers, scientists, and drug development professionals, understanding the solubility of this compound is a critical first step in designing in vitro assays, developing formulations, and conducting pharmacokinetic studies. Poor aqueous solubility is a known challenge for this compound, limiting its bioavailability and therapeutic application.[2] This guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, details experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility profile.

Solubility Profile of this compound

The solubility of a compound is a crucial physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is characterized as a lipophilic compound, which is reflected in its solubility across various solvents.[3] While extensive quantitative data is not widely published, a clear qualitative and semi-quantitative profile can be established from available literature and supplier data sheets.

Data Presentation

The following table summarizes the known solubility characteristics of this compound in several standard laboratory solvents.

| Solvent | Solubility Classification | Quantitative Data (if available) | Reference |

| Water | Insoluble | - | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A stock solution of 10 mM can be prepared. | [4] |

| Ethanol | Soluble | - | [1] |

| Methanol | Soluble | - | [1] |

| Chloroform | Highly Soluble | - | [1] |

| Acetone | Highly Soluble | - | [1] |

| Benzene | Highly Soluble | - | [1] |

| Petroleum Ether | Insoluble | - | [1] |

Note: The classifications "Soluble" and "Highly Soluble" are qualitative descriptors from the cited literature. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is foundational for preclinical research. The following is a generalized protocol for determining the solubility of a compound like this compound, based on established methodologies such as the shake-flask method.[5]

Materials and Preparation

-

Compound: High-purity this compound.

-

Solvents: HPLC-grade or equivalent purity solvents (e.g., Water, DMSO, Ethanol, PBS buffer at a specific pH).

-

Equipment: Analytical balance, vortex mixer, orbital shaker or rotator, constant temperature incubator or water bath, centrifuge, filtration apparatus (e.g., syringe filters with appropriate membrane), and an analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

Experimental Procedure (Shake-Flask Method)

-

Preparation of Supersaturated Solution: Add an excess amount of this compound solid to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation is reached.[5]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to ensure equilibrium is reached.[5][6] This typically requires 24 to 72 hours. The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause particle size reduction.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation at high speed, followed by careful collection of the supernatant.[7]

-

Filtration: Filter the supernatant using a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility readings.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility.

-

Mandatory Visualization

The following diagram illustrates a typical workflow for assessing the solubility of a research compound.

References

- 1. Research Progress on the Pharmacological Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biocat.com [biocat.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Schisantherin A: A Technical Guide to Its Natural Sources, Analogs, and Therapeutic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin A, a prominent dibenzocyclooctadiene lignan, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] Primarily isolated from the fruits of plants belonging to the Schisandraceae family, this natural compound has demonstrated potent anti-inflammatory, neuroprotective, and anticancer properties.[1] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on the natural sources of this compound, its known analogs, experimental protocols for its isolation and analysis, and a thorough exploration of its molecular mechanisms of action. All quantitative data has been summarized into structured tables for ease of comparison, and key signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its therapeutic potential.

Natural Sources of this compound

This compound is predominantly found in plants of the Schisandra genus, which are woody vines native to East Asia. The primary source for the isolation of this bioactive compound is the fruit of Schisandra chinensis (Turcz.) Baill., commonly known as Chinese magnolia vine.[1] Another notable source is Schisandra sphenanthera Rehd. et Wils.[2] The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Table 1: Natural Sources and Yields of this compound

| Plant Species | Plant Part | Extraction Method | Yield of this compound | Reference |

| Schisandra chinensis | Fruit | Ultrasonic Extraction | 1.87 mg/g | [1] |

| Schisandra chinensis | Fruit | Not specified | Highest content among lignans | [1] |

| Schisandra sphenanthera | Stems | Not specified | Isolated as a known lignan | [3] |

Natural and Synthetic Analogs of this compound

The structural complexity of this compound has inspired the exploration of both naturally occurring and synthetically derived analogs to investigate structure-activity relationships and develop novel therapeutic agents.

Natural Analogs

Several lignans with structural similarities to this compound have been isolated from Schisandra species. These natural analogs often differ in the substitution patterns on the dibenzocyclooctadiene skeleton.

Table 2: Natural Analogs of this compound from Schisandra Species

| Analog Name | Plant Source | Key Structural Difference from this compound | Reference |

| Schisandrin A1 | Schisandra sphenanthera | Contains a spirocyclic epoxy unit | [3] |

| Gomisin N | Schisandra sphenanthera | Different substitution pattern | [3] |

| Deoxyschisandrin | Schisandra sphenanthera | Different substitution pattern | [3] |

| Gomisin L1 | Schisandra berries | Different substitution pattern | [4] |

| Propinquanin B | Schisandra propinqua | Different dibenzocyclooctadiene lignan | [5] |

Synthetic and Semi-Synthetic Analogs

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and analysis of this compound and the investigation of its biological activities.

Isolation and Purification of this compound from Schisandra chinensis

Objective: To isolate and purify this compound from the dried fruits of Schisandra chinensis.

Materials and Reagents:

-

Dried fruits of Schisandra chinensis

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized)

-

Ultrasonic bath

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase HPLC column (e.g., 250 mm × 4.6 mm, 5 µm)

-

Preparative HPLC system and column

Protocol:

-

Extraction:

-

Grind the dried fruits of Schisandra chinensis into a fine powder.

-

Accurately weigh a specific amount of the powdered material.

-

Suspend the powder in pure methanol at a solvent-to-solid ratio of 20:1 (v/w).[1]

-

Perform ultrasonic extraction for 20-30 minutes.[1]

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

-

-

Purification by HPLC:

-

Dissolve the crude extract in methanol to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Perform analytical HPLC to identify the peak corresponding to this compound by comparing the retention time with a standard.

-

Once the analytical separation is optimized, scale up the purification using a preparative HPLC system with a corresponding preparative C18 column.

-

Collect the fraction containing the purified this compound.

-

Evaporate the solvent from the collected fraction to obtain the pure compound.

-

Confirm the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).

-

Evaluation of Cytotoxic Activity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs on cancer cell lines.

Materials and Reagents:

-

Cancer cell lines (e.g., HL-60, Hep-G2)[5]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound and its analogs

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound or its analog in DMSO.

-

Prepare serial dilutions of the compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Table 3: Cytotoxic Activity (IC50) of this compound and Natural Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Propinquanin B | HL-60 | < 10 | [5] |

| Propinquanin B | Hep-G2 | < 10 | [5] |

| Gomisin L1 | A2780 (Ovarian Cancer) | 21.92 ± 0.73 | [4] |

| Gomisin L1 | SKOV3 (Ovarian Cancer) | 55.05 ± 4.55 | [4] |

Investigation of NF-κB and MAPK Signaling Pathways by Western Blot

Objective: To analyze the effect of this compound on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Materials and Reagents:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Protocol:

-

Cell Treatment:

-

Culture the cells to a suitable confluency.

-

Pre-treat the cells with different concentrations of this compound for a specific time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a defined period (e.g., 30 minutes).[9]

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p38, diluted 1:1000 in blocking buffer) overnight at 4°C.[10]

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-p38) or a housekeeping protein (e.g., GAPDH).

-

Quantify the band intensities to determine the relative phosphorylation levels.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to inflammation and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. This compound has been shown to inhibit this process by preventing the degradation of IκBα, thereby blocking the nuclear translocation of p65.[9]

References

- 1. Research Progress on the Pharmacological Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current knowledge of Schisandra chinensis (Turcz.) Baill. (Chinese magnolia vine) as a medicinal plant species: a review on the bioactive components, pharmacological properties, analytical and biotechnological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lignans from Schisandra sphenathera Rehd. et Wils. and semisynthetic this compound analogues: absolute configuration, and their estrogenic and anti-proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New lignans and cytotoxic constituents from Schisandra propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Semi-synthesis of derivatives with C-3' and C-4' trans-configuration from (+)-praeruptorin A] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

The In Vivo Odyssey of Schisantherin A: A Technical Guide to its Biotransformation and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Schisantherin A, a primary bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest for its diverse pharmacological activities, including neuroprotective, hepatoprotective, and anti-inflammatory effects.[1] Understanding its fate within a biological system is paramount for its development as a therapeutic agent. This technical guide provides an in-depth exploration of the in vivo biotransformation and metabolism of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its metabolic journey.

Metabolic Profile and Biotransformation Pathways

In vivo studies, primarily in rats, have revealed that this compound undergoes extensive metabolism, involving both hepatic and extrahepatic pathways.[1][2] The biotransformation process is complex, yielding a large number of metabolites through various reactions. A significant study utilizing ultra-high-performance liquid chromatography coupled with hybrid triple quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) successfully identified 60 metabolites in rat plasma, urine, and bile, comprising 48 phase-I and 12 phase-II metabolites.[2][3][4] Of these, 45 were reported for the first time, underscoring the complexity of its metabolic fate.[2][3][4]

The primary metabolic reactions involved in the biotransformation of this compound include:

-

Methylation: This reaction contributes to the diversity of metabolites.[2][3]

-

Conjugation: Phase II metabolism involves conjugation with glucuronic acid, taurine, glucose, and glutathione.[2][3]

The chemical structure of this compound, which includes a methylenedioxy group, methyl groups, methoxy groups, a benzoyloxy group, and a hydroxyl group, provides numerous sites for these metabolic reactions.[1][2] The loss of C7H4O and C7H4O2, as well as the loss of CH2 and CH2O groups, are also key steps in its metabolic cascade.[1]

Quantitative Analysis of Metabolite Distribution

The distribution of this compound metabolites varies across different biological matrices, indicating diverse excretion routes.

| Biological Matrix | Number of Metabolites Detected | Reference |

| Urine | 56 | [2][3][4][5] |

| Plasma | 19 | [2][3][4][5] |

| Bile | 8 | [2][3][4][5] |

| Rat Liver Microsomes (in vitro) | 5 | [2][3][5] |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in rats, revealing important parameters regarding its absorption, distribution, metabolism, and excretion. Studies have shown that in rats with carbon tetrachloride (CCl4)-induced liver injury, the systemic exposure to this compound is significantly increased.

| Pharmacokinetic Parameter | Control Rats | CCl4-Intoxicated Rats | Reference |

| Cmax (Maximum Concentration) | - | Significantly Increased | [6] |

| AUC (Area Under the Curve) | - | Significantly Increased | [6] |

| MRT (Mean Residence Time) | - | Significantly Prolonged | [6] |

| CLz/F (Systemic Clearance) | - | Reduced by 89% | [6] |

Note: Specific numerical values for Cmax, AUC, and MRT in control vs. CCl4-intoxicated rats were not provided in the source material, only the direction and significance of the change.

Role of Cytochrome P450 Enzymes

The metabolism of this compound is significantly mediated by cytochrome P450 (CYP450) enzymes. In vitro studies using rat liver microsomes have identified the specific CYP isozymes involved in its biotransformation.

| CYP450 Isozyme | Involvement in this compound Metabolism | Reference |

| CYP1A2 | Participates in metabolism | [6] |

| CYP2C6/11 | Participates in metabolism | [6] |

| CYP2E1 | Participates in metabolism | [6] |

The activity of these enzymes can be significantly reduced in pathological conditions such as liver injury, leading to altered pharmacokinetics of this compound.[6]

Experimental Methodologies

The characterization of this compound's metabolism has been largely dependent on sophisticated analytical techniques and well-defined in vivo and in vitro experimental models.

In Vivo Animal Studies

-

Animal Model: Male Sprague-Dawley rats are commonly used for in vivo metabolism and pharmacokinetic studies.[2][7]

-

Dosing: this compound is typically administered orally. For instance, in drug-drug interaction studies, rats were orally administered different doses of this compound (e.g., 5.5 mg/kg and 20 mg/kg) for 7 consecutive days.[8]

-

Sample Collection: Blood samples are collected at various time points from the orbital venous plexus into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C until analysis.[7] Urine and bile samples are also collected to identify excreted metabolites.[2]

In Vitro Metabolism Studies

-

System: Rat liver microsomes (RLMs) are a standard in vitro model to study hepatic metabolism.[2]

-

Phase I Metabolism Protocol:

-

An incubation mixture is prepared containing rat liver microsomes (1.0 mg/mL), this compound (0.5 mg/mL), and an NADPH generating system in Tris-HCl buffer (pH 7.4).

-

The mixture is pre-incubated at 37°C for 5 minutes.

-

The reaction is initiated by the addition of the NADPH generating system.

-

Control samples are incubated without the NADPH generating system.[2]

-

-

Phase II Metabolism Protocol (Glucuronidation):

-

The incubation mixture contains rat liver microsomes (1.0 mg/mL), this compound (0.5 mg/mL), UDPGA (2 mmol/L), MgCl2 (3.3 mmol/L), and alamethicin (25 µg/mL) in Tris-HCl buffer (pH 7.4).

-

The mixture is pre-incubated at 37°C for 5 minutes.

-

The reaction is initiated by the addition of UDPGA.[2]

-

Analytical Instrumentation

-

UHPLC-Q-TOF-MS/MS: This is the primary analytical technique for the separation, identification, and structural characterization of this compound and its metabolites.[1][2] The high resolution and sensitivity of this method allow for the detection of a wide range of metabolites in complex biological matrices.

Visualizing the Metabolic Landscape

To better understand the processes involved in the study of this compound metabolism, the following diagrams illustrate the key pathways and workflows.

Caption: Metabolic pathway of this compound.

Caption: Experimental workflow for metabolite identification.

Conclusion

The in vivo biotransformation of this compound is a multifaceted process involving extensive phase I and phase II metabolism, mediated by multiple CYP450 enzymes. The resulting metabolites are numerous and are excreted through both renal and biliary routes. The use of advanced analytical techniques like UHPLC-Q-TOF-MS/MS has been instrumental in elucidating these complex pathways. A thorough understanding of its metabolic fate, as outlined in this guide, is crucial for predicting its efficacy, potential toxicity, and drug-drug interactions, thereby facilitating its journey from a traditional medicine component to a modern therapeutic agent.

References

- 1. Research Progress on the Pharmacological Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening and Identification of the Main Metabolites of this compound In Vivo and In Vitro by Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Screening and Identification of the Main Metabolites of this compound In Vivo and In Vitro by Using UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Cytochrome P450-Mediated Metabolism Alternation of Four Effective Lignans From Schisandra chinensis in Carbon Tetrachloride-Intoxicated Rats and Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of this compound on the pharmacokinetics of lenvatinib in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of this compound on the pharmacokinetics of lenvatinib in rats and its potential mechanism - Cui - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

Determining the Absolute Configuration of Schisantherin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin A is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. The complex stereochemistry of this compound is a critical determinant of its biological activity. Therefore, the precise determination of its absolute configuration is paramount for structure-activity relationship (SAR) studies, synthetic efforts, and overall drug development. This technical guide provides a comprehensive overview of the methodologies employed to elucidate the absolute configuration of this compound, presenting key experimental data and protocols for researchers in the field.

Core Methodologies for Stereochemical Elucidation

The absolute configuration of this compound has been unequivocally established through a combination of powerful analytical techniques. These methods provide complementary information, ensuring a robust and reliable assignment of its stereochemistry. The primary techniques employed are:

-

Single-Crystal X-ray Crystallography: This technique provides a direct and unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of the absolute configuration.

-

Electronic Circular Dichroism (ECD) Spectroscopy: ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental ECD spectrum with that predicted for a specific stereoisomer using quantum chemical calculations, the absolute configuration can be determined.

-

Time-Dependent Density Functional Theory (TDDFT) Calculations: TDDFT is a computational method used to predict the ECD spectrum of a molecule with a known stereochemistry. The correlation between the calculated and experimental spectra allows for the assignment of the absolute configuration.

While not explicitly reported for this compound in readily available literature, Mosher's method is another powerful technique for determining the absolute configuration of chiral secondary alcohols and is a valuable tool in the natural product chemist's arsenal.

Experimental Determination of the Absolute Configuration of this compound

The absolute configuration of this compound was definitively determined through a multi-pronged approach, with the key findings published by Liu et al. in the European Journal of Medicinal Chemistry.[1] The established absolute configuration at the key stereocenters is (S) at the biphenyl axis and S at C6, C7, and C8.[2] The IUPAC name, reflecting this stereochemistry, is [(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate.

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction analysis of this compound provided the ultimate confirmation of its absolute stereochemistry.[1]

-

Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a suitable solvent system (e.g., methanol/chloroform, acetone/hexane).

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². The absolute configuration is determined by calculating the Flack parameter, which should be close to zero for the correct enantiomer.

| Parameter | Value |

| Chemical Formula | C₃₀H₃₂O₉ |

| Formula Weight | 536.56 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Flack Parameter | Value close to 0 |

| CCDC Deposition Number | To be sourced from publication |

Note: Specific numerical values for unit cell dimensions, volume, and the Flack parameter are typically found in the primary publication or the associated Crystallographic Information File (CIF) deposited with the Cambridge Crystallographic Data Centre (CCDC).

Electronic Circular Dichroism (ECD) and TDDFT Calculations

The absolute configuration of this compound was also determined by comparing its experimental ECD spectrum with the spectrum calculated using TDDFT.[1]

-

Sample Preparation: A solution of this compound is prepared in a suitable transparent solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Data Acquisition: The ECD spectrum is recorded on a CD spectropolarimeter over a specific wavelength range (e.g., 200-400 nm). The instrument measures the difference in absorbance between left and right circularly polarized light (ΔA), which is then converted to molar circular dichroism (Δε) or ellipticity.

-

Data Processing: The obtained spectrum is baseline-corrected and processed for comparison with the calculated spectrum.

-

Conformational Search: A thorough conformational search of the target molecule (this compound) is performed using a suitable molecular mechanics force field (e.g., MMFF) to identify all low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

ECD Calculation: The ECD spectra for all optimized conformers are calculated using TDDFT with a functional and basis set known to provide accurate results for chiroptical properties (e.g., CAM-B3LYP/TZVP).

-

Spectral Simulation: The final calculated ECD spectrum is obtained by Boltzmann-averaging the spectra of the individual conformers based on their relative free energies. This simulated spectrum is then compared with the experimental one.

| Wavelength (nm) | Experimental Δε | Calculated Δε |

| λ₁ | Value | Value |

| λ₂ | Value | Value |

| λ₃ | Value | Value |

| ... | ... | ... |

Note: The table should be populated with key Cotton effects (positive and negative peaks) from the experimental and calculated spectra.

Logical Workflow for Absolute Configuration Determination

The following diagram illustrates the logical workflow for determining the absolute configuration of this compound using a combination of experimental and computational methods.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Schisantherin A from Schisandra Fruit

Introduction

Schisantherin A, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention from researchers and drug development professionals due to its wide range of pharmacological activities.[1][2] These activities include anti-inflammatory, anti-Parkinsonian, and hepatoprotective effects.[2] The efficient extraction of this compound from its natural source is a critical step for further research and potential therapeutic applications. This document provides detailed application notes and protocols for various methods of extracting this compound from Schisandra fruit, aimed at researchers, scientists, and professionals in the field of drug development.

Traditional extraction methods for lignans from Schisandra have included heat reflux and Soxhlet extraction.[1][3] However, these methods are often associated with long extraction times, high energy consumption, and potential degradation of thermolabile compounds like this compound.[1] Consequently, modern and more efficient extraction techniques have been developed, including Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Smashing Tissue Extraction (STE).[1][3] These advanced methods offer advantages such as shorter extraction times, reduced solvent consumption, and higher extraction efficiency.[1]

This document outlines the principles and provides detailed protocols for several key extraction methods. Quantitative data on the yield of this compound and other lignans are summarized in comparative tables to aid in method selection. Furthermore, experimental workflows are visualized using diagrams to provide a clear and concise overview of each procedure.

Quantitative Data Summary

The efficiency of different extraction methods can be evaluated based on the yield of this compound and other major lignans from Schisandra fruit. The following table summarizes the quantitative data from various studies, providing a comparison of different techniques.

| Extraction Method | Key Parameters | This compound Yield (mg/g) | Total Lignan Yield (mg/g) | Reference |

| Aqueous Two-Phase System with Ultrasound | Solvent: 25% (w/w) (NH4)2SO4 and 19% (w/w) ethanol; Solvent-to-solid ratio: 20:1; Ultrasonic power: 800 W; Time: 61.1 min | 1.87 | 16.81 (SA, SAA, DSA) | [1][4] |

| Smashing Tissue Extraction (STE) | Solvent: 75% aqueous ethanol; Voltage: 180 V; Time: 1 min; Solid-liquid ratio: 1:19 | Not specified individually | 13.89 ± 0.014 (total of five lignans) | [3][5] |

| Ultrasound-Assisted Extraction (UAE) | Solvent: Methanol | Not specified individually | - | [6] |

| Supercritical Fluid Extraction (SFE) | Pressure: 27 MPa; Temperature: 50°C | Not specified individually | 1.3% (w/w) from caulomas | [7] |

| Accelerated Solvent Extraction (ASE) | Solvent: 87% ethanol; Temperature: 160°C; Time: 10 min; Pressure: 1500 psi | Not specified individually | 14.72 (four lignans) | [8] |

| Soxhlet Extraction | Solvent: Methanol; Time: 4 h | Not specified individually | - | [3] |

Note: SA = schizandrin, SAA = this compound, DSA = deoxyschizandrin. The total lignan yield may refer to different combinations of lignans depending on the study.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data summary.

Aqueous Two-Phase System Coupled with Ultrasound-Assisted Extraction

This method combines the selectivity of an aqueous two-phase system (ATPS) with the efficiency of ultrasound to achieve a high purity extraction of lignans.[4]

Protocol:

-

Sample Preparation: Grind the dried seeds of Schisandra chinensis into a fine powder.

-

Aqueous Two-Phase System Preparation: Prepare the ATPS solvent by mixing 25% (w/w) ammonium sulfate ((NH₄)₂SO₄) and 19% (w/w) ethanol.

-

Extraction:

-

Mix the powdered Schisandra seeds with the ATPS solvent at a solvent-to-solid ratio of 20:1 (v/w).

-

Subject the mixture to ultrasonic irradiation at a power of 800 W for 61.1 minutes.

-

-

Phase Separation and Collection:

-

After extraction, allow the mixture to stand, leading to the separation of two phases.

-

The upper phase (ethanol-rich) will contain the extracted lignans, including this compound.

-

The lower phase (salt-rich) will contain the solid waste material.

-

Carefully collect the upper phase for further analysis and purification.

-

Workflow Diagram:

Caption: Workflow for Aqueous Two-Phase System with Ultrasound-Assisted Extraction.

Smashing Tissue Extraction (STE)

STE is a rapid extraction technique that utilizes high voltage to disrupt plant cell walls, leading to a very short extraction time.[3][5]

Protocol:

-

Sample Preparation: Grind the dried fruit of Schisandra chinensis and sieve to a particle size of 120 mesh.

-

Extraction:

-

Place the powdered sample in the extraction vessel.

-

Add 75% aqueous ethanol as the extraction solvent at a solid-to-liquid ratio of 1:19 (w/v).

-

Apply an extraction voltage of 180 V for 1 minute.

-

-

Collection:

-

After the extraction, collect the liquid extract for analysis.

-

Workflow Diagram:

Caption: Workflow for Smashing Tissue Extraction.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is known for its ability to extract compounds without the use of organic solvents, yielding a clean extract.[9]

Protocol:

-

Sample Preparation: Coarsely chop dried Schisandra berries.

-

Extraction:

-

Load 50 grams of the chopped berries into a 100 mL extraction vessel of an SFE system.

-

Perform the extraction dynamically for 60 minutes.

-

Set the extraction pressure to 200 bar and the temperature to 40°C.

-

Use a mixture of 99% CO₂ and 1% isopropyl alcohol as the supercritical fluid, with a total flow rate of 50 g/minute .

-

-

Collection:

-

The extraction will yield a concentrated dark yellow solution. This extract can be used directly for further analysis or purification as it is free of particulate matter.

-

Workflow Diagram:

Caption: Workflow for Supercritical Fluid Extraction.

Conclusion

The choice of extraction method for this compound from Schisandra fruit depends on various factors, including the desired yield and purity, available equipment, and environmental considerations. Modern techniques such as Ultrasound-Assisted Extraction and Supercritical Fluid Extraction offer significant advantages over traditional methods in terms of efficiency and selectivity. The protocols and comparative data presented in this document provide a valuable resource for researchers and professionals to select and implement the most suitable method for their specific needs, thereby facilitating the advancement of research and development of this compound-based therapeutics.

References

- 1. Research Progress on the Pharmacological Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Aqueous two-phase system coupled with ultrasound for the extraction of lignans from seeds of Schisandra chinensis (turcz.) Baill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Response Surface Modeling and Optimization of Accelerated Solvent Extraction of Four Lignans from Fructus Schisandrae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sedative and hypnotic effects of supercritical carbon dioxide fluid extraction from Schisandra chinensis in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analysis of Schisantherin A Metabolites Using UHPLC-Q-TOF-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Schisantherin A is a primary bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine.[1][2] Modern studies have demonstrated its significant pharmacological activities, including hepatoprotective and antioxidant effects.[1][2] To fully understand the efficacy, safety, and mechanism of action of this compound, it is crucial to investigate its metabolic fate within a biological system. The identification of drug metabolites is a critical step in drug discovery and development, providing insights into potential toxicity and pharmacological activity.[1]

Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UHPLC-Q-TOF-MS/MS) is a powerful analytical technique for this purpose. Its combination of high-resolution separation, sensitive detection, and accurate mass measurement enables the rapid screening and structural characterization of metabolites in complex biological matrices.[1] This application note provides a detailed protocol for the identification of this compound metabolites from in vivo and in vitro samples using UHPLC-Q-TOF-MS/MS.

Principle of the Method

The method involves two main stages: experimental metabolism studies and analytical identification. First, this compound is administered to an in vivo model (e.g., rats) and incubated with an in vitro system (e.g., rat liver microsomes) to generate metabolites.[1] Biological samples such as plasma, urine, and bile are collected.

Second, these samples are prepared and analyzed by UHPLC-Q-TOF-MS/MS. The UHPLC system separates the parent compound from its metabolites with high resolution. The Q-TOF mass spectrometer then performs two key functions:

-

Full Scan MS (TOF-MS): Acquires high-resolution mass spectra, providing highly accurate mass measurements of the parent and metabolite ions. This accuracy allows for the confident prediction of elemental compositions.

-

Tandem MS (MS/MS): The quadrupole selects a specific precursor ion (a potential metabolite), which is then fragmented. The TOF analyzer measures the accurate masses of these fragment ions. By comparing the fragmentation pattern of a metabolite to that of the parent drug, its chemical structure can be elucidated.

By comparing samples from dosed subjects with control blanks, unique metabolic products can be identified and characterized.

Experimental Protocols

Chemicals and Reagents

-

This compound (reference standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Rat Liver Microsomes (RLMs)[1]

-

NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, MgCl₂, and glucose-6-phosphate dehydrogenase)[3]

-

Potassium Phosphate Buffer (pH 7.4)

In Vivo Metabolism Study Protocol

-

Animal Model: Male Sprague Dawley rats are typically used for this type of study.[1][2]

-

Dosing: Administer this compound orally. A control group should be administered the vehicle solution only.

-

Sample Collection:

-

Urine and Bile: House rats in metabolic cages for collection of urine and bile at intervals (e.g., 0-12h, 12-24h, 24-48h).[1][4]

-

Plasma: Collect blood samples from the tail vein or via cardiac puncture at specified time points into heparinized tubes. Centrifuge to separate plasma.[4]

-

Store all samples at -80°C until analysis.[4]

-

In Vitro Metabolism Study Protocol

-

Incubation Mixture: Prepare an incubation system in a microcentrifuge tube consisting of rat microsomal protein (0.5 mg/mL), this compound (e.g., 10 µM), and the NADPH-regenerating system in 100 mM phosphate buffer (pH 7.4).[3][5]

-

Reaction Initiation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system.[3] Control incubations should be run without the NADPH system.

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).[6]

-

Reaction Quenching: Terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile.[3]

-

Post-Quench Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-20 minutes at 4°C to pellet the protein.[4] Collect the supernatant for analysis.

Sample Preparation

-

Plasma: Thaw plasma samples on ice. To 100 µL of plasma, add 300-400 µL of ice-cold acetonitrile to precipitate proteins.[7] Vortex vigorously for 1-2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile).[4]

-

Urine/Bile: Thaw samples on ice. Dilute the samples (e.g., 1:4) with methanol or the initial mobile phase.[4] Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant for injection.

-

In Vitro Samples: The supernatant collected after the quenching and centrifugation step can typically be directly injected for analysis or diluted if necessary.

UHPLC-Q-TOF-MS/MS Instrumental Conditions

-

UHPLC System: Agilent 1290 Infinity UHPLC or equivalent.[8]

-

Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[4]

-

Column Temperature: 40-45°C.[8]

-

Mobile Phase:

-

Gradient Elution: A representative gradient is as follows: 0-2 min, 5% B; 2-12 min, 5-95% B; 12-15 min, 95% B; 15.1-18 min, 5% B (re-equilibration).[7][8]

-

Flow Rate: 0.4 mL/min.[9]

-

Injection Volume: 2-5 µL.[9]

-

Mass Spectrometer: Agilent 6550 Q-TOF or equivalent.[10]

-

Ionization Source: Electrospray Ionization (ESI), run in both positive and negative ion modes.

-

MS Parameters (Representative):

-

Capillary Voltage: 3500-4000 V

-

Drying Gas (N₂) Flow: 12 L/min

-

Gas Temperature: 350°C

-

Nebulizer Pressure: 40-50 psi

-

Mass Range: m/z 100-1200

-

Acquisition Mode: Data-dependent acquisition (DDA), where the most intense ions in a survey scan are selected for MS/MS fragmentation.

-

Collision Energy: Use a range of collision energies (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation spectra.

-

Data Presentation and Results